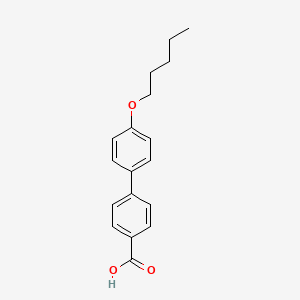

4-(Pentyloxy)-4'-biphenylcarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-pentoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-3-4-13-21-17-11-9-15(10-12-17)14-5-7-16(8-6-14)18(19)20/h5-12H,2-4,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJMVQVMVYPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551422 | |

| Record name | 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59748-15-1 | |

| Record name | 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Retrosynthetic Analysis: Deconstructing the Target Molecule

An In-depth Technical Guide to the Synthesis of 4-(Pentyloxy)-4'-biphenylcarboxylic Acid

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a molecule of significant interest in materials science and drug discovery. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will explore three core strategies: the Williamson ether synthesis, the Suzuki-Miyaura cross-coupling, and a route involving nitrile hydrolysis, offering field-proven insights to guide laboratory work.

A retrosynthetic analysis of this compound reveals three logical disconnection points, each corresponding to a major synthetic strategy. The ether linkage, the biphenyl C-C bond, or the carboxylic acid group can be targeted for formation.

-

Disconnection A (C-O Bond): Breaking the ether bond leads to a Williamson ether synthesis strategy. This requires a biphenyl core containing a hydroxyl group, specifically 4'-hydroxy-4-biphenylcarboxylic acid, and a pentyl halide.

-

Disconnection B (C-C Bond): Cleaving the central carbon-carbon bond of the biphenyl system points towards a cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This involves coupling a pentyloxy-substituted aryl species with a carboxy-substituted aryl species.

-

Disconnection C (C-C≡N Bond): A functional group interconversion approach suggests forming the carboxylic acid from a nitrile precursor. This pathway involves the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, followed by hydrolysis.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: The Williamson Ether Synthesis Approach

This is arguably the most straightforward and classical approach, building the ether linkage onto a pre-existing biphenyl scaffold. Its reliability stems from the well-understood SN2 mechanism of the Williamson ether synthesis.[1]

Principle and Rationale

The core of this strategy is the reaction between an alkoxide and a primary alkyl halide.[1] In this context, the phenolic hydroxyl group of 4'-hydroxy-4-biphenylcarboxylic acid is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of a pentyl halide (e.g., 1-bromopentane), displacing the halide and forming the desired ether linkage in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The choice of a primary halide like 1-bromopentane is critical to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[2]

Synthesis of Key Intermediate: 4'-Hydroxy-4-biphenylcarboxylic Acid

The commercial availability of this intermediate can vary. If a synthesis is required, one effective method is the palladium-catalyzed Suzuki coupling of 4-carboxyphenylboronic acid with 4-bromophenol. Alternatively, a patented industrial process involves reacting a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation.[3]

Detailed Protocol 1: Etherification of 4'-Hydroxy-4-biphenylcarboxylic Acid

Caption: Workflow for Williamson ether synthesis.

Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-hydroxy-4-biphenylcarboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base, and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[2][4]

-

Alkylation: Add 1-bromopentane (1.1-1.5 eq) to the stirred suspension.

-

Reaction: Heat the mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid (e.g., 2M HCl) until the pH is ~2. This protonates the carboxylic acid, causing the product to precipitate.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the purified this compound.

| Parameter | Value/Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Aryl ethers are effectively synthesized with bases like K₂CO₃.[2] Stronger bases are typically not required for phenols. |

| Solvent | DMF, Acetone, DMSO | Dipolar aprotic solvents are preferred as they accelerate SN2 reactions.[2][4] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Equivalents (Pentyl Halide) | 1.1 - 1.5 | A slight excess ensures complete consumption of the more valuable biphenyl starting material. |

Synthetic Pathway II: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its efficiency and functional group tolerance in forming carbon-carbon bonds.[6] This pathway constructs the central biphenyl bond as the key step.

Principle and Rationale

This palladium-catalyzed cross-coupling reaction joins an organoboron species with an organohalide.[6] For the target molecule, this involves coupling (4-(pentyloxy)phenyl)boronic acid with 4-bromobenzoic acid. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] This method is highly versatile and robust, often providing high yields.[7][8][9]

Detailed Protocol 2: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Methodology:

-

Inert Atmosphere: Assemble a flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation and deactivation of the palladium catalyst.

-

Reagent Charging: To the flask, add 4-bromobenzoic acid (1.0 eq), (4-(pentyloxy)phenyl)boronic acid (1.0-1.2 eq), a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (approx. 3 eq), and the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).[10][11]

-

Solvent Addition: Add a degassed solvent system. A common mixture is toluene, ethanol, and water, or DME/water.[7]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 12-24 hours, or until TLC indicates the consumption of the starting materials.[10]

-

Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 2M HCl to precipitate the product.[10]

-

Isolation and Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain the pure acid.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd/C, PdCl₂(dppf) | Pd(PPh₃)₄ is a common, effective catalyst.[7] Water-soluble fullerene-supported PdCl₂ has been used for green synthesis.[8][9] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The base is essential for the transmetalation step of the catalytic cycle.[6] |

| Solvent | Toluene/EtOH/H₂O, DME/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.[7] |

| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxygen and must be protected. |

Synthetic Pathway III: The Nitrile Hydrolysis Approach

This pathway introduces the carboxylic acid functionality in the final step by hydrolyzing a nitrile precursor. This can be an advantageous route if the nitrile-containing biphenyl intermediate is readily accessible.

Principle and Rationale

The synthesis is bifurcated into two main stages. First, the intermediate 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile is prepared. This is typically achieved via a Williamson ether synthesis on 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile using 1-bromopentane.[12] The second stage is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH). This transformation can be effectively carried out under harsh acidic or basic conditions, followed by neutralization.[13]

Detailed Protocol 3: Synthesis via Nitrile Intermediate

Caption: Workflow for the nitrile hydrolysis pathway.

Methodology:

Step A: Synthesis of 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile

-

This step follows the same principles as Protocol 1. React 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with 1-bromopentane in the presence of K₂CO₃ in DMF.[12] The product is isolated by precipitation in water and can be purified by recrystallization or chromatography.

Step B: Hydrolysis of the Nitrile

-

Reaction Setup: Place the synthesized 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in a round-bottom flask suitable for reflux.

-

Hydrolysis (Acidic): Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) and heat the mixture to reflux for several hours. The reaction must be monitored carefully for completion.[13]

-

Hydrolysis (Basic): Alternatively, reflux the nitrile with an aqueous solution of a strong base like sodium hydroxide (e.g., 20-40% w/v). This will form the sodium salt of the carboxylic acid.

-

Work-up:

-

For the acidic route, cool the reaction and carefully pour it over ice to precipitate the carboxylic acid.

-

For the basic route, cool the reaction, and then acidify with a strong acid (e.g., concentrated HCl) until the pH is strongly acidic, which will precipitate the product.

-

-

Isolation and Purification: Collect the solid product by filtration, wash extensively with water, and recrystallize from a suitable solvent.

| Parameter | Value/Condition | Rationale |

| Hydrolysis Reagent | Conc. H₂SO₄/H₂O or Conc. NaOH/H₂O | Strong acidic or basic conditions are required to hydrolyze the stable nitrile triple bond. |

| Temperature | Reflux | High temperature is necessary to drive the hydrolysis to completion in a reasonable timeframe. |

| Work-up | Acidification | Crucial to protonate the carboxylate salt (formed under basic conditions) or precipitate the acid. |

Comparison of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Best Suited For |

| I. Williamson Ether Synthesis | High yields, reliable and well-understood reaction, straightforward work-up. | Requires synthesis or purchase of the 4'-hydroxy-4-biphenylcarboxylic acid intermediate. | Scenarios where the hydroxy-biphenyl intermediate is readily available; scale-up operations. |

| II. Suzuki-Miyaura Coupling | High versatility, excellent functional group tolerance, builds the core scaffold directly. | Requires an expensive and air-sensitive palladium catalyst, inert atmosphere is essential, potential for catalyst contamination in the final product.[7] | Rapid synthesis of analogues with varied substitution patterns; medicinal chemistry applications. |

| III. Nitrile Hydrolysis | Good for late-stage introduction of the carboxylic acid. Nitrile intermediates are often crystalline and easy to purify. | The hydrolysis step requires harsh conditions (strong acid/base, high heat), which may not be suitable for sensitive substrates. | Cases where the nitrile intermediate is more easily synthesized or available than the corresponding acid or phenol. |

References

- Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. (1988). Google Patents.

- Caron, S., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(6), 589-592.

- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189.

- The Williamson Ether Synthesis. University of Missouri–St. Louis.

- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.

- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.

- Williamson ether synthesis. Wikipedia.

- Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.

- Molecular structure of 4′‐n‐pentyl‐4‐biphenylcarbonitrile... ResearchGate.

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.

- Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. PrepChem.com.

- 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile. PubChem.

- This compound. Chemsrc.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

- Fischer–Speier esterification. Wikipedia.

- Ester synthesis by esterification. Organic Chemistry Portal.

- Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides... Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

synthesis of 4-alkoxy-4'-biphenylcarboxylic acids

An In-depth Technical Guide to the Synthesis of 4-Alkoxy-4'-Biphenylcarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Alkoxy-4'-biphenylcarboxylic acids are a pivotal class of organic compounds, forming the structural backbone of numerous materials, including liquid crystals, and serving as key intermediates in the synthesis of pharmacologically active molecules.[1][2][3] Their unique molecular structure, featuring a rigid biphenyl core functionalized with a flexible alkoxy chain and a polar carboxylic acid group, imparts valuable physicochemical properties. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining these compounds, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore the widely employed Suzuki-Miyaura cross-coupling for constructing the biphenyl scaffold and the Williamson ether synthesis for introducing the alkoxy moiety, providing researchers with the foundational knowledge to design and execute robust synthetic routes.

Retrosynthetic Analysis and Strategic Planning

The can be approached from two primary retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Diagram 1: Retrosynthetic Pathways

A high-level overview of the two main disconnection approaches for synthesizing the target molecule.

Caption: Retrosynthetic analysis of 4-alkoxy-4'-biphenylcarboxylic acids.

-

Strategy A (Late-Stage Etherification): This approach involves first constructing a 4-hydroxy-4'-biphenylcarboxylate intermediate via a Suzuki coupling reaction. The alkoxy chain is then introduced in a subsequent step using the Williamson ether synthesis, followed by hydrolysis of the ester to yield the final carboxylic acid. This strategy is advantageous when a variety of alkoxy chains need to be synthesized from a common biphenyl intermediate.

-

Strategy B (Early-Stage Etherification): In this pathway, a 4-alkoxy-halobenzene is first prepared or sourced. This intermediate is then coupled with a suitable boronic acid or ester derivative of 4-hydroxybenzoic acid using the Suzuki reaction. This route can be more direct if the required 4-alkoxy-halobenzene is commercially available.

Core Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling: Constructing the Biphenyl Core

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for forming the C-C bond between the two phenyl rings.[3][4] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[5]

Causality of Experimental Choices:

-

Catalyst: Palladium complexes are the catalysts of choice. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst.[2][6] For large-scale synthesis, using more robust and less expensive catalysts like Pd/C (palladium on carbon) can be advantageous, often leading to lower palladium contamination in the final product.[7]

-

Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are most commonly used, providing a good balance of reactivity and cost-effectiveness.[2][8]

-

Solvent System: The reaction is typically performed in a two-phase solvent system, such as a mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), dioxane, or toluene) and water.[7][9] This ensures that both the organic-soluble reactants and the water-soluble inorganic base can participate effectively in the reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

A diagram illustrating the key steps of the palladium-catalyzed reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis: Introducing the Alkoxy Chain

The Williamson ether synthesis is a reliable and straightforward method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][11] In the context of our target molecule, this involves the deprotonation of a hydroxyl group on the biphenyl core to form a phenoxide, which then acts as a nucleophile.

Causality of Experimental Choices:

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is often sufficient and is easily handled. For less reactive systems, stronger bases like sodium hydride (NaH) can be used, though this requires anhydrous conditions.[12]

-

Alkylating Agent: Primary alkyl halides (e.g., 1-bromoalkanes) are ideal substrates as they are highly susceptible to Sₙ2 attack and less prone to the competing E2 elimination reaction.[11][12]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are typically used. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the alkoxide nucleophile relatively free, thus accelerating the rate of the Sₙ2 reaction.[12]

Ester Hydrolysis (Saponification): Unveiling the Carboxylic Acid

When the synthesis is carried out using an ester of the carboxylic acid (a common protecting group strategy), the final step is its hydrolysis. This is typically achieved under basic conditions, a process known as saponification.

Mechanism and Conditions: The reaction involves the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.[13] This process is generally high-yielding and clean.[14][15]

Experimental Protocols

Protocol 1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (Example of Strategy B)

This protocol details a representative synthesis using a Suzuki coupling reaction.[9]

Step 1: Reaction Setup

-

To a round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq).

-

Add a solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., a 3:1 ratio).

-

Stir the mixture and degas the system by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[6]

Step 2: Catalysis and Reaction

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the degassed mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80°C and stir vigorously for 6-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 2M hydrochloric acid until the pH is approximately 2. The product will precipitate out of the solution.[6]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with water to remove inorganic salts, followed by a cold non-polar solvent like hexane to remove non-polar impurities.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[16]

Purification and Characterization

Purification: A standard and highly effective method for purifying biphenylcarboxylic acids is through acid-base extraction.[6][17]

-

The crude product is dissolved in a dilute aqueous base (e.g., NaOH solution), converting the carboxylic acid to its water-soluble sodium salt.

-

Neutral organic impurities are removed by washing with an immiscible organic solvent like diethyl ether or dichloromethane.

-

The aqueous layer is then re-acidified with a mineral acid (e.g., HCl), causing the pure carboxylic acid to precipitate.

-

The solid is collected by filtration, washed with deionized water, and dried under vacuum.[17]

Characterization: The structure and purity of the final products are confirmed using standard analytical techniques.

| Technique | Expected Observations for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid[9][18][19] |

| ¹H NMR | Aromatic protons appear as doublets and multiplets in the range of δ 7.0-8.1 ppm. The methoxy group protons appear as a characteristic singlet around δ 3.8 ppm. The acidic proton of the carboxylic acid is often a broad singlet at δ > 12 ppm. |

| ¹³C NMR | Aromatic carbons resonate in the δ 114-145 ppm region. The methoxy carbon appears around δ 55 ppm. The carboxylic acid carbonyl carbon is observed downfield, typically around δ 167 ppm.[20] |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer is observed around 2500-3300 cm⁻¹. A sharp C=O stretch appears around 1680-1710 cm⁻¹. C-O stretches for the ether and acid are seen in the 1100-1300 cm⁻¹ region.[18][21] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight is observed. For C₁₄H₁₂O₃, this is m/z 228.24.[18][22] |

Conclusion

The is a well-established field in organic chemistry, primarily relying on the robust and versatile Suzuki-Miyaura cross-coupling and Williamson ether synthesis reactions. By carefully selecting catalysts, bases, and solvent systems, and by employing appropriate purification strategies, researchers can efficiently produce these valuable compounds in high yield and purity. The strategic choice between early-stage and late-stage etherification allows for flexibility in synthetic design, enabling access to a diverse library of derivatives for applications in materials science and drug discovery.

References

- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). National Institutes of Health.

- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). ResearchGate.

- Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). PubMed.

- Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... (n.d.). ResearchGate.

- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications.

- Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Yoshiki Koshikari.

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. (n.d.). PubChem.

- Williamson Synthesis. (n.d.). Organic Chemistry Portal.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate.

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate.

- Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (n.d.). PrepChem.com.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). Semantic Scholar.

- Williamson ether synthesis. (n.d.). Lumen Learning.

- 4'-n-Octyloxybiphenyl-4-carboxylic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (n.d.). Reddit.

- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C - RSC Publishing.

- Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses Procedure.

- Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health.

- Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry.

- 4'-Ethyl-4-biphenylcarboxylic acid. (n.d.). NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 10. Williamson Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 14. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 18. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid | C14H12O3 | CID 2759552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. spectrabase.com [spectrabase.com]

- 21. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 22. 4'-Ethyl-4-biphenylcarboxylic acid [webbook.nist.gov]

4-(Pentyloxy)-4'-biphenylcarboxylic acid chemical properties

An In-depth Technical Guide to 4-(Pentyloxy)-4'-biphenylcarboxylic acid

Introduction: A Molecule of Dichotomic Character

This compound is a bifunctional organic molecule that stands at the intersection of materials science and synthetic chemistry. Its structure is characterized by a rigid, aromatic biphenyl core, which imparts thermal stability and is conducive to forming ordered molecular assemblies. One terminus of this core is functionalized with a flexible pentyloxy (–O(CH₂)₄CH₃) chain, which influences solubility and modulates intermolecular interactions. The other terminus features a carboxylic acid (–COOH) group, a versatile functional handle for further chemical modification and a key participant in hydrogen bonding.

This unique combination of a rigid backbone and flexible tail makes this compound and its derivatives, particularly the corresponding nitriles, foundational components in the formulation of liquid crystals.[1] The principles that govern its molecular behavior provide valuable insights for researchers in liquid crystal technology, organic electronics, and drug discovery, where the biphenyl scaffold is a recurring motif.[2][3] This guide offers a detailed examination of its chemical and physical properties, synthetic pathways, and core applications, providing a technical resource for scientists and development professionals.

Core Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its molecular architecture. The large, nonpolar biphenyl and pentyl groups dominate its solubility profile, while the polar carboxylic acid and ether linkages introduce capacity for specific intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 59748-15-1 | [4][5] |

| Molecular Formula | C₁₈H₂₀O₃ | [4][6] |

| Molecular Weight | 284.35 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Solubility | Insoluble in water; soluble in alcohols and ether | [9] |

| LogP (Octanol/Water) | 4.62080 | [4] |

| PSA (Polar Surface Area) | 46.53 Ų | [4] |

The high LogP value confirms the compound's lipophilic nature, a critical factor for its application in non-aqueous systems like liquid crystal mixtures. The pentyloxy chain, in particular, enhances solubility in organic solvents compared to its parent compound, 4'-hydroxy-4-biphenylcarboxylic acid.

Spectroscopic Signature and Structural Elucidation

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques. The expected spectral features are highly characteristic.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key absorption bands are anticipated at:

-

~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimer.

-

~2955, 2870 cm⁻¹: C-H stretching vibrations of the aliphatic pentyloxy chain.

-

~1680-1710 cm⁻¹: A strong C=O stretching vibration from the carboxylic acid group.[10][11]

-

~1605, 1490 cm⁻¹: C=C stretching vibrations within the biphenyl aromatic rings.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether linkage.

-

~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise arrangement of atoms.

¹H NMR (Expected Signals):

-

~12.0-13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid; its chemical shift can be variable and the peak is often broad.[12]

-

~8.15 ppm (doublet, 2H) & ~7.75 ppm (doublet, 2H): Protons on the carboxylic acid-bearing phenyl ring, showing characteristic ortho-coupling.[12][13]

-

~7.60 ppm (doublet, 2H) & ~7.00 ppm (doublet, 2H): Protons on the pentyloxy-bearing phenyl ring.

-

~4.00 ppm (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH₂ -).

-

~1.80 ppm (multiplet, 2H): The second methylene group in the pentyl chain.

-

~1.45 ppm (multiplet, 4H): The third and fourth methylene groups.

-

~0.95 ppm (triplet, 3H): The terminal methyl protons of the pentyl chain.

¹³C NMR (Expected Signals): The spectrum would show distinct signals for all 18 carbons, including the carbonyl carbon (~170 ppm), the aromatic carbons attached to oxygen and the carboxylic group (~160 ppm and ~145 ppm, respectively), and the aliphatic carbons of the pentyl chain (~68, 31, 28, 22, 14 ppm).

Synthetic Strategy: Building the Molecule

The synthesis of this compound is typically achieved through a convergent approach that combines two key transformations: formation of the biphenyl core and installation of the ether linkage.

Workflow: Suzuki Coupling and Williamson Ether Synthesis

A robust and common method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biphenyl skeleton, followed by a Williamson ether synthesis to introduce the pentyloxy side chain.[2][14]

Step 1: Suzuki-Miyaura Cross-Coupling Methyl 4-bromobenzoate is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form methyl 4'-hydroxy-4-biphenylcarboxylate.

Step 2: Williamson Ether Synthesis The resulting phenol is deprotonated with a base (e.g., K₂CO₃) and alkylated with 1-bromopentane to yield methyl 4-(pentyloxy)-4'-biphenylcarboxylate.

Step 3: Saponification The methyl ester is hydrolyzed to the final carboxylic acid product using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup.

Core Applications and Mechanistic Insights

Foundation of Liquid Crystals

The primary application of this molecular class is in liquid crystal displays (LCDs).[15] While the nitrile analogue (4'-(pentyloxy)-4-biphenylcarbonitrile) is more commonly the final liquid crystal material, the carboxylic acid is a key precursor.[16] The molecule's elongated, rod-like shape, arising from the linear biphenyl core, is essential for forming the anisotropic nematic and/or smectic phases that define liquid crystals.[1][15]

-

Anisotropy: The rigid core creates significant differences in physical properties (e.g., refractive index, dielectric constant) when measured parallel versus perpendicular to the long molecular axis. This anisotropy is the basis for light modulation in LCDs.

-

Mesophase Formation: The flexible pentyloxy chain disrupts efficient crystal packing just enough to allow for the formation of intermediate liquid crystalline phases (mesophases) upon melting, before transitioning to a fully isotropic liquid at a higher temperature.[17]

Versatile Building Block in Organic Synthesis

Beyond liquid crystals, this compound serves as a valuable intermediate.[7]

-

Pharmaceutical Scaffolding: The biphenylcarboxylic acid moiety is present in several pharmacologically active compounds. The carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, stability, and biological target affinity.[3][7]

-

High-Performance Polymers: The rigid biphenyl unit can be incorporated into polymer backbones (e.g., polyesters, polyamides) to enhance thermal stability and mechanical strength, creating materials suitable for demanding applications.[7]

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on standard safety data sheets for this and structurally related compounds.

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[6][18]

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[6][19]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[6][20]

-

Hygiene: Wash hands thoroughly after handling.[6][19] Do not eat, drink, or smoke in the work area.[6]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[6][19][20]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][19][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][20]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][20]

Conclusion

This compound is a molecule of designed functionality. Its properties are a textbook example of how structural components—a rigid aromatic core, a flexible aliphatic chain, and a reactive functional group—can be combined to achieve specific behaviors. Its primary role as a precursor in the synthesis of liquid crystals underscores its importance in materials science, while its utility as a synthetic intermediate highlights its value in broader chemical research and development. A thorough understanding of its chemical properties, reactivity, and handling requirements allows researchers to leverage its full potential in creating the next generation of advanced materials and complex molecular architectures.

References

- This compound | CAS#:59748-15-1 | Chemsrc. (n.d.).

- 4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (n.d.).

- 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- 5OCB,4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile,CAS NO.5236_PDLC. (n.d.).

- 4-Biphenylcarboxylic acid - ChemBK. (n.d.).

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. (n.d.).

- (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. (n.d.).

- 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | NIST. (n.d.).

- Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2) - Cheméo. (n.d.).

- 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

- Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.).

- Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.).

- Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.).

- File:4'-(Pentyloxy)(1,1'-biphenyl)-4-carboxylic acid.svg - Wikimedia Commons. (2022, June 26).

- 4'-pentyl-4-cyanobiphenyl - 5CB - Taylor & Francis Online. (2024, January 21).

- 4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:59748-15-1 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Biphenylcarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [m.chemicalbook.com]

- 12. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 4-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. ossila.com [ossila.com]

- 16. canaanchem.com [canaanchem.com]

- 17. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 18. 4-(PENTYLOXY)BIPHENYL - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-(Pentyloxy)-4'-biphenylcarboxylic acid

CAS Number: 59748-15-1

This guide provides a comprehensive technical overview of 4-(Pentyloxy)-4'-biphenylcarboxylic acid, a significant organic compound with applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Alkoxy-Substituted Biphenyls

Biphenyl derivatives are a cornerstone in organic chemistry, forming the structural basis for a wide range of pharmacologically active compounds and advanced materials.[1][2] The introduction of functional groups, such as a carboxylic acid and an alkoxy chain, onto the biphenyl scaffold, as seen in this compound, dramatically influences the molecule's physicochemical properties and biological activity. The carboxylic acid group, in particular, can enhance the hydrophilicity and polarity of molecules, which is a critical factor in drug design and bioavailability.[2]

The pentyloxy group, a five-carbon alkoxy chain, imparts a degree of lipophilicity and can influence the molecule's ability to self-assemble, a key characteristic for its application in liquid crystals.[3] This unique combination of a polar carboxylic acid and a nonpolar alkoxy chain on a rigid biphenyl core makes this compound a molecule of considerable interest.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application.

| Property | Value |

| CAS Number | 59748-15-1 |

| Molecular Formula | C18H20O3[4][5] |

| Molecular Weight | 284.35 g/mol [4][6] |

| Synonyms | 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid, 4-(4-pentyloxyphenyl)benzoic acid[4][7] |

| LogP | 4.62080[4] |

| PSA (Polar Surface Area) | 46.53000 Ų[4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This method utilizes 4'-hydroxy-4-biphenylcarboxylic acid and 1-bromopentane as precursors.[6][8] The hydroxyl group of the biphenyl derivative is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromopentane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4'-Hydroxy-4-biphenylcarboxylic acid

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxy-4-biphenylcarboxylic acid in a suitable solvent like acetone or DMF.

-

Addition of Base: Add an excess of a base, such as potassium carbonate, to the solution. The base will deprotonate the hydroxyl group.

-

Addition of Alkyl Halide: Add 1-bromopentane to the reaction mixture. The amount should be in slight excess relative to the 4'-hydroxy-4-biphenylcarboxylic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 3-4. This will protonate the carboxylic acid, causing the product to precipitate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Research and Development

Liquid Crystals

Alkoxy-substituted biphenyls are well-known for their liquid crystalline properties. T[9]he rigid biphenyl core combined with the flexible alkoxy chain promotes the formation of mesophases (the state between liquid and solid). The length of the alkoxy chain, in this case, the pentyloxy group, is a critical determinant of the temperature range over which the liquid crystalline phase exists. W[3]hile often used as precursors to more complex liquid crystal molecules, such as those containing a cyano group, this compound itself can exhibit liquid crystalline behavior, typically of the nematic or smectic type. These properties make it a valuable component in the development of liquid crystal displays (LCDs) and other optical electronic devices.

[9]#### 5.2. Drug Development

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.

[1][2][10]* Anti-inflammatory Agents: The biphenyl carboxylic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Agents: Some biphenyl carboxylic acid derivatives have shown potent in vitro activity against various cancer cell lines. T[1]he specific mechanism of action can vary, but may involve the inhibition of key signaling pathways involved in cell proliferation.

-

Antifungal Agents: Studies have shown that esters of biphenyl-4-carboxylic acid possess activity against pathogenic Candida species.

[10]The presence of the pentyloxy group in this compound can modulate these activities by influencing the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets.

Potential Signaling Pathway Interaction

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Separation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-(PENTYLOXY)BIPHENYL - Safety Data Sheet [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:59748-15-1 | Chemsrc [chemsrc.com]

- 9. ossila.com [ossila.com]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to 4'-pentyloxy-4-biphenylcarboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-pentyloxy-4-biphenylcarboxylic acid is a notable organic compound characterized by a rigid biphenyl core, a flexible pentyloxy tail, and a terminal carboxylic acid group. This unique molecular architecture imparts properties that make it a significant building block in materials science, particularly in the field of liquid crystals, and a compound of interest in medicinal chemistry. The interplay between the rigid biphenyl unit and the flexible alkyl chain is crucial for the formation of mesomorphic phases, while the carboxylic acid moiety provides a site for hydrogen bonding and further chemical modifications, influencing its self-assembly and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, offering insights for researchers and professionals in related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-pentyloxy-4-biphenylcarboxylic acid is essential for its application in various scientific domains.

| Property | Value | Source |

| CAS Number | 59748-15-1 | [1] |

| Molecular Formula | C18H20O3 | [1] |

| Molecular Weight | 284.35 g/mol | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and THF. | [2] |

| Thermal Stability | Decomposes at temperatures above 250 °C. | [2] |

Synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid

The synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] A common synthetic route involves the coupling of an aryl boronic acid with an aryl halide.

A plausible and efficient synthetic strategy is the coupling of 4-bromobenzoic acid with (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid.[2] Alternatively, a sequential approach can be employed.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid.

Materials:

-

4-bromobenzoic acid

-

(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1-Propanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Celite

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (1.05 eq), and 1-propanol under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture at room temperature for 30 minutes until the solids dissolve.

-

To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and a 2 M aqueous solution of potassium carbonate (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4'-pentyloxy-4-biphenylcarboxylic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of 4'-pentyloxy-4-biphenylcarboxylic acid.

Spectroscopic Characterization

The structural elucidation of 4'-pentyloxy-4-biphenylcarboxylic acid is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for confirming the molecular structure. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the methylene protons of the pentyloxy chain, and a downfield signal for the carboxylic acid proton.[5] The 13C NMR spectrum would reveal the carbon framework of the molecule.[6]

-

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. A strong carbonyl (C=O) stretching vibration around 1700 cm-1 and a broad O-H stretching band are characteristic of the carboxylic acid group.[2]

Liquid Crystalline Properties

The elongated, rod-like structure of 4'-pentyloxy-4-biphenylcarboxylic acid makes it a prime candidate for exhibiting liquid crystalline behavior. The rigid biphenyl core provides the necessary anisotropy, while the flexible pentyloxy chain influences the packing and transition temperatures of the mesophases.

Characterization of Liquid Crystalline Phases

The investigation of liquid crystalline properties is typically performed using the following techniques:

-

Differential Scanning Calorimetry (DSC) : DSC is employed to determine the temperatures and enthalpy changes associated with phase transitions, such as melting from a solid to a liquid crystal and clearing from a liquid crystal to an isotropic liquid.[8][9]

-

Polarized Optical Microscopy (POM) : POM allows for the visual identification of different liquid crystalline phases based on their unique optical textures. For instance, a nematic phase often exhibits a Schlieren texture, while a smectic A phase may show a focal conic texture.[8]

Caption: Workflow for the characterization of liquid crystalline phases.

Applications

The unique properties of 4'-pentyloxy-4-biphenylcarboxylic acid position it as a valuable compound in several high-technology and research areas.

Materials Science: Liquid Crystal Displays (LCDs)

As a mesogenic compound, 4'-pentyloxy-4-biphenylcarboxylic acid and its derivatives are key components in the formulation of liquid crystal mixtures for displays. The ability to align in response to an electric field is fundamental to the operation of LCDs. The specific properties of the liquid crystal, such as its dielectric anisotropy, refractive indices, and viscoelastic properties, are critical for the performance of the display, influencing factors like switching speed, contrast ratio, and viewing angle.

Drug Development and Medicinal Chemistry

Biphenyl-4-carboxylic acid derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory properties.[10][11] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.[11] The structural motif of 4'-pentyloxy-4-biphenylcarboxylic acid makes it a candidate for investigation as a potential anti-inflammatory agent. Further research could explore its efficacy and mechanism of action in relevant biological assays.

Conclusion

4'-pentyloxy-4-biphenylcarboxylic acid is a versatile organic molecule with significant potential in both materials science and medicinal chemistry. Its synthesis via established methods like the Suzuki-Miyaura coupling allows for its accessible preparation. A comprehensive understanding of its physicochemical properties, particularly its liquid crystalline behavior, is crucial for its application in advanced technologies such as liquid crystal displays. Furthermore, its structural similarity to known bioactive compounds warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers and professionals to explore and utilize the full potential of this intriguing molecule.

References

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 4'-(Pentyloxy)-4-biphenylcarbonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2011). PubMed.

- Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. (n.d.). BioResources.

- Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.: A Reinvestigation. (n.d.). Scilit.

- Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. (2001). PubMed.

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. (n.d.). SciSpace.

- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2015). ResearchGate.

- Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry.

- Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2021). LillOA.

- PHASE TRANSITIONS IN LIQUID CRYSTALS. (2000). Physics Reports.

- Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook.

- 4-(PENTYLOXY)-4'-BIPHENYLCARBOXYLIC ACID | CAS#:59748-15-1. (n.d.). Chemsrc.

- (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2016). ResearchGate.

- 2 The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. (n.d.). ResearchGate.

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.

- Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid. (1966). NIH.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.

- Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (2022). MDPI.

- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). PMC - NIH.

- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.). ResearchGate.

- Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. (2007). AZoM.

Sources

- 1. This compound | CAS#:59748-15-1 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]

- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 9. nzdr.ru [nzdr.ru]

- 10. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

A Technical Guide to the Molecular Structure and Application of 4-(pentyloxy)-4'-biphenylcarboxylic acid

Abstract

This technical guide provides a comprehensive examination of 4-(pentyloxy)-4'-biphenylcarboxylic acid (CAS No. 59748-15-1), a molecule of significant interest in materials science and medicinal chemistry. We will dissect its molecular architecture, exploring the interplay between its rigid biphenyl core and flexible pentyloxy tail, which dictates its physicochemical properties. This document details a robust synthetic methodology via palladium-catalyzed Suzuki-Miyaura cross-coupling, provides an in-depth analysis of its spectroscopic signature for unambiguous identification, and discusses its primary application as a liquid crystal mesogen. The causality behind experimental choices and the relationship between molecular structure and macroscopic function are emphasized throughout.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl derivatives form the cornerstone of numerous advanced materials and pharmacophores. Their rigid, planar structure provides a stable and predictable scaffold for building molecular complexity.[1] this compound is a calamitic (rod-shaped) molecule, a structural motif essential for the formation of liquid crystalline phases.[2] Its architecture is bifunctional: the carboxylic acid group offers a reactive handle for forming esters and amides and promotes intermolecular hydrogen bonding, while the long alkyl ether chain (pentyloxy group) influences solubility and modulates the melting and clearing points of its liquid crystal phases.[3][4] Understanding the precise molecular structure is therefore paramount to harnessing its potential in designing novel liquid crystals, high-performance polymers, and potentially as a starting point for drug discovery programs.[1][5]

Molecular Structure and Physicochemical Properties

The molecule consists of a biphenyl nucleus functionalized at the para positions with a pentyloxy group and a carboxylic acid group. This arrangement results in a highly anisotropic, elongated structure crucial for its applications.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid | [6] |

| CAS Number | 59748-15-1 | [6][7] |

| Molecular Formula | C₁₈H₂₀O₃ | [6] |

| Molecular Weight | 284.35 g/mol | [6][8] |

| Appearance | White to off-white solid | [9] |

| SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | [8][10] |

| InChIKey | RBJMVQVMVYPYED-UHFFFAOYSA-N | [6] |

Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, based on the known structure and analysis of similar compounds, are as follows.[9][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would reveal:

-

A broad singlet far downfield (>12 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH).[12]

-

A series of doublets in the aromatic region (approx. 7.0-8.1 ppm). The protons on the carboxylic acid-bearing ring will be more deshielded than those on the pentyloxy-bearing ring. Specifically, the two protons ortho to the -COOH group would appear as a doublet around 8.0 ppm, while the two protons ortho to the ether linkage would appear as a doublet around 7.0 ppm.

-

A triplet at approximately 4.0 ppm, corresponding to the two protons of the methylene group attached to the oxygen (-O-CH₂ -).

-

A series of multiplets in the upfield region (approx. 0.9-1.8 ppm) for the remaining eight protons of the pentyl chain.

-

A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the carboxylic acid will appear as a singlet around 167 ppm.[9]

-

Multiple signals in the aromatic region (approx. 115-160 ppm). The carbon attached to the oxygen will be the most shielded (around 160 ppm), while the carbon attached to the carboxylic acid will be deshielded.

-

The signal for the -O-C H₂- carbon will be found around 68 ppm.

-

Signals for the remaining aliphatic carbons will appear in the 14-30 ppm range.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A sharp, strong absorption band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch.

-

Several peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.

-

A strong absorption band around 1250 cm⁻¹ for the asymmetric C-O-C (aryl ether) stretch.

-

Synthesis and Purification

The most efficient and widely adopted method for synthesizing 4-alkoxy-4'-biphenylcarboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.[15] The choice of a ligand-free Pd/C catalyst and an aqueous solvent system represents a greener, more cost-effective approach compared to traditional methods requiring toxic solvents and expensive phosphine ligands.[16]

Synthetic Workflow

The general workflow involves the coupling of two key precursors, followed by workup and purification to yield the final product. This process is designed to be self-validating, where the purity and identity of the product are confirmed at the final stage.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

Causality: This protocol is optimized for high yield and purity. The use of an aqueous base (K₂CO₃) is essential to activate the boronic acid for transmetalation to the palladium center.[15] Ethanol is chosen as a co-solvent to ensure solubility of the organic precursors. Acidification during workup protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution.

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), (4-(pentyloxy)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of ethanol and deionized water.

-

Inerting (Optional but Recommended): While robust Pd/C catalysts can work in air, degassing the mixture and purging with an inert gas like argon or nitrogen can prevent oxidative side reactions and improve catalyst lifetime.[17]

-

Catalyst Addition: Add the Palladium on Carbon (Pd/C, 0.5-1 mol%) catalyst to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with additional ethanol.

-

Workup - Precipitation: Combine the filtrates and reduce the volume by ~70% using a rotary evaporator to remove the ethanol. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, then with a small amount of cold hexane to remove non-polar impurities.

-

Purification: Dry the crude product under vacuum. For highest purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or acetic acid.

-

Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using the spectroscopic methods outlined in Section 2.2.

Applications and Structure-Function Relationship

The primary application of this compound is as a component in liquid crystal mixtures.[18] Its molecular shape is the dominant factor governing this property.

The relationship between the molecule's structural features and its ability to form a nematic or smectic liquid crystal phase is illustrated below.

Caption: Relationship between molecular structure and liquid crystal function.

-

Rigid Core: The biphenyl unit provides the necessary structural rigidity and linearity (anisotropy) that allows the molecules to align along a common axis, a prerequisite for forming a liquid crystal phase.[4]

-

Polar Group: The terminal carboxylic acid group promotes strong dipole moments and enables hydrogen bonding. This enhances the intermolecular forces, increasing the thermal stability of the liquid crystal phase.[2]

-

Flexible Chain: The pentyloxy chain adds flexibility and influences the packing of the molecules. The length of this alkyl chain is a critical tuning parameter for controlling the specific type of liquid crystal phase (e.g., nematic vs. smectic) and its temperature range.[2]

Due to these features, this molecule and its derivatives are valuable components in liquid crystal display (LCD) technologies and have potential applications in organic electronics and biosensors.[3][5]

Conclusion

This compound is a well-defined organic molecule whose utility is directly derived from its distinct molecular architecture. The combination of a rigid aromatic core, a polar functional group, and a flexible alkyl chain creates a powerful mesogen for materials science. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling protocols. A thorough understanding of its spectroscopic properties allows for straightforward and reliable characterization, ensuring its suitability for high-technology applications. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and apply this versatile chemical building block.

References

- Fengyuchem. (n.d.). The Chemistry of 4'-(Pentyloxy)biphenyl-4-ylboronic Acid: Synthesis and Applications.

- Chemsrc. (n.d.). This compound | CAS#:59748-15-1.

- Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research.

- ResearchGate. (2019). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.

- Moody, C. J., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(6), 935–939.

- MDPI. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals.

- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Ahmed, H. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4786.

- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.

- ResearchGate. (2021). Progress on biphenyl liquid crystal materials using bio-based molecules.

- NIST. (n.d.). Biphenyl-4-carboxylic acid - IR Spectrum.

- Google Patents. (1979). US4147651A - Biphenyl based liquid crystal compositions.

- NIST. (n.d.). Biphenyl-4-carboxylic acid - Mass spectrum.

- PubMed. (2023). Liquid Crystal Materials for Biomedical Applications.

- Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Liquid Crystal Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS#:59748-15-1 | Chemsrc [chemsrc.com]

- 8. More information about suppliers of this compound (CAS # 59748-15-1) [chemblink.com]

- 9. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 10. achmem.com [achmem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

precursors for 4-(pentyloxy)-4'-biphenylcarboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of 4-(pentyloxy)-4'-biphenylcarboxylic Acid: Precursor Selection and Strategic Application

Introduction

This compound is a molecule of significant interest in the fields of materials science and drug development. Its rigid biphenyl core, combined with a flexible pentyloxy chain and a functional carboxylic acid group, makes it a versatile building block for liquid crystals, organic semiconductors, and pharmacologically active compounds.[1][2][3] The efficient synthesis of this molecule is paramount for its application in these advanced fields. The selection of an appropriate synthetic strategy, which is intrinsically linked to the choice of precursors, dictates the overall yield, purity, and scalability of the process.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep analysis of the primary synthetic routes, the rationale behind precursor selection, and the causality of experimental choices. We will explore the two dominant strategies for its synthesis: the Williamson ether synthesis to append the alkyl chain and the Suzuki-Miyaura coupling to construct the biphenyl core. This guide offers detailed, field-proven protocols and a logical framework to empower scientists in designing and executing a robust synthesis of this compound.

Chapter 1: Retrosynthetic Analysis - Deconstructing the Target Molecule

A retrosynthetic approach is the most logical starting point for designing any synthesis. By deconstructing the target molecule, this compound, we can identify the key chemical bonds whose formation will be central to our synthetic strategies. Two primary disconnections are evident:

-

The C-O Ether Bond: Disconnecting the pentyloxy group from the biphenyl core suggests a precursor containing a hydroxyl group, which can be alkylated. This leads directly to the Williamson Ether Synthesis strategy.

-

The C-C Biphenyl Bond: Disconnecting the two phenyl rings reveals precursors that can be joined via a cross-coupling reaction. This points to the powerful and versatile Suzuki-Miyaura Coupling strategy.

These two disconnections form the foundation of the most practical and widely used methods for synthesizing the target molecule.

Caption: Retrosynthetic analysis of the target molecule.